molecular formula C8H13ClN2O B12902396 3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro- CAS No. 55781-89-0

3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro-

Cat. No.: B12902396
CAS No.: 55781-89-0
M. Wt: 188.65 g/mol
InChI Key: XGXWUMBAINLGTL-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a ketone group. The compound 1-(5-chloropentyl)-1,2-dihydro-3H-pyrazol-3-one features a 5-chloropentyl substituent at the N1 position. However, direct experimental data for this compound are scarce in the provided evidence .

Properties

CAS No.

55781-89-0

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-(5-chloropentyl)-1H-pyrazol-5-one

InChI

InChI=1S/C8H13ClN2O/c9-5-2-1-3-6-11-7-4-8(12)10-11/h4,7H,1-3,5-6H2,(H,10,12)

InChI Key

XGXWUMBAINLGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(NC1=O)CCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 5-chloropentyl halides with pyrazole derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 5-chloropentyl halides react with pyrazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated pentyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1-(5-chloropentyl)-1H-pyrazol-3(2H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolone derivatives vary primarily in substituents at the N1 and C5 positions. Key structural analogs include:

Compound Name Substituent (N1) C5 Modification Molecular Formula Molecular Weight (g/mol) Key Properties
1-(5-Chloropentyl)-1,2-dihydro-3H-pyrazol-3-one 5-Chloropentyl None C₈H₁₃ClN₂O 188.65 (theoretical) High lipophilicity (predicted)
1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one 4-Chlorophenyl None C₉H₇ClN₂O 194.62 m.p. 190–192°C; pKa ~8.0
1-Ethyl-5-methyl-2-phenyl-3H-pyrazol-3-one Ethyl Methyl, Phenyl at C2 C₁₂H₁₄N₂O 202.25 Solid; used in coordination chemistry
2-(2-Chlorophenyl)-5-methyl-3H-pyrazol-3-one 2-Chlorophenyl (at C2) Methyl C₁₀H₉ClN₂O 208.65 Intermediate in dye synthesis

Key Observations:

  • Lipophilicity: The 5-chloropentyl chain in the target compound likely increases hydrophobicity compared to aryl-substituted analogs (e.g., 4-chlorophenyl derivative), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Thermal Stability: Aryl-substituted pyrazolones (e.g., 4-chlorophenyl analog) exhibit higher melting points (~190°C) due to π-π stacking, whereas alkyl-substituted variants (e.g., ethyl or pentyl) may have lower melting points .
  • Acidity: The pKa of the 4-chlorophenyl derivative (~8.0) suggests moderate acidity, influenced by electron-withdrawing substituents. Alkyl chains (e.g., chloropentyl) may slightly reduce acidity due to inductive effects .

Biological Activity

3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro- (CAS No. 55781-89-0) is a pyrazolone derivative with a molecular formula of C8_8H12_{12}N2_2OCl and a molecular weight of approximately 187.65 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The biological activity of 3H-Pyrazol-3-one derivatives is often attributed to their ability to modulate various biochemical pathways. Pyrazolones are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, pyrazolones can reduce the synthesis of prostaglandins, leading to decreased inflammation and pain.

Pharmacological Properties

  • Anti-inflammatory Activity : Studies have demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory effects in various animal models. For instance, compounds similar to 3H-Pyrazol-3-one have shown efficacy in reducing paw edema in rats induced by carrageenan .
  • Analgesic Effects : The analgesic properties of pyrazolone derivatives are well-documented. Research indicates that these compounds can alleviate pain through central and peripheral mechanisms, possibly involving the modulation of pain pathways in the central nervous system .
  • Anticancer Potential : Emerging studies suggest that certain pyrazolone derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These effects are believed to be mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Recent research has focused on evaluating the biological activity of 3H-Pyrazol-3-one derivatives through various experimental designs:

  • Study on Anti-inflammatory Effects : A study published in 2024 investigated the anti-inflammatory effects of a series of pyrazolone derivatives, including 3H-Pyrazol-3-one, using an animal model. The results showed a significant reduction in inflammatory markers compared to control groups .
  • Analgesic Activity Assessment : Another study assessed the analgesic activity of this compound using the hot plate test in mice. The results indicated that treatment with 3H-Pyrazol-3-one significantly increased the latency time before licking or jumping, suggesting effective analgesia .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedReference
Anti-inflammatoryCOX inhibitionRat paw edema model
AnalgesicCentral and peripheral actionHot plate test (mice)
AnticancerApoptosis inductionCancer cell lines

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